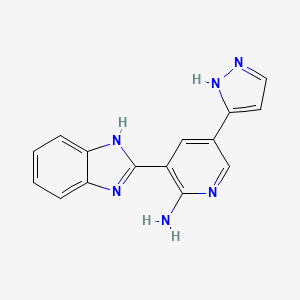
Phenyl 6-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate typically involves multiple steps. One common method includes the protection of the hydroxyl group with a tert-butyl(dimethyl)silyl group, followed by the formation of the carbamate linkage. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine to facilitate the protection step . The carbamate formation can be achieved using phenyl chloroformate and an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The carbamate linkage can be cleaved under specific conditions, releasing the free amine for further reactions . This mechanism is crucial in peptide synthesis and other organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Another widely used protecting group for amines, removed under acidic conditions.
Carboxybenzyl (Cbz) Carbamate: Used in peptide synthesis, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Removed under basic conditions, commonly used in solid-phase peptide synthesis.
Uniqueness
Phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate is unique due to its combination of a silyl protecting group and a carbamate linkage. This dual functionality provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C20H28N2O3Si |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
phenyl N-[6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C20H28N2O3Si/c1-20(2,3)26(4,5)24-14-13-16-11-12-17(15-21-16)22-19(23)25-18-9-7-6-8-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,23) |
Clé InChI |
HRFDWYULMFYTFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




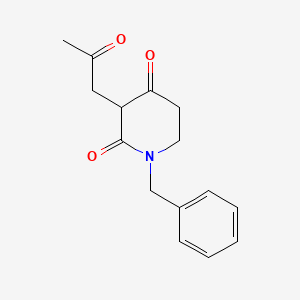
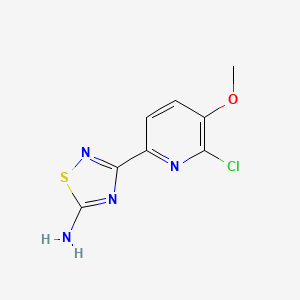

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
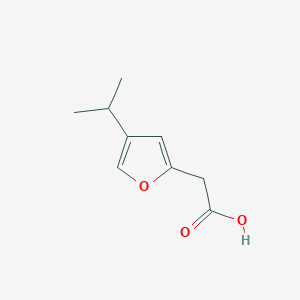
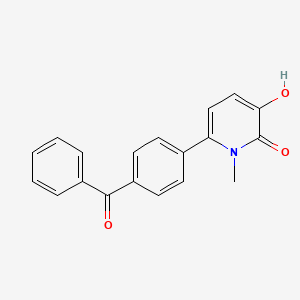
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)

![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
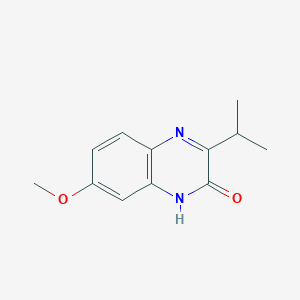
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
